molecular formula C18H19NO5 B4569577 3-nitrobenzyl 4-butoxybenzoate

3-nitrobenzyl 4-butoxybenzoate

Cat. No.: B4569577
M. Wt: 329.3 g/mol
InChI Key: GUDFKMOVZZAJQN-UHFFFAOYSA-N
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Description

3-Nitrobenzyl 4-butoxybenzoate is an organic compound that belongs to the class of nitrobenzyl esters It is characterized by the presence of a nitro group (-NO2) attached to a benzyl ring and a butoxy group (-O-C4H9) attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrobenzyl 4-butoxybenzoate typically involves the esterification of 3-nitrobenzyl alcohol with 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Nitrobenzyl 4-butoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), tin(II) chloride (SnCl2), hydrochloric acid (HCl).

    Substitution: Hydroxide ions (OH-), amines (NH2-).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-nitrobenzyl 4-butoxybenzoate involves the photolysis of the nitrobenzyl group upon exposure to ultraviolet (UV) light. This photochemical reaction leads to the cleavage of the ester bond, releasing the active components. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitrobenzyl 4-butoxybenzoate is unique due to its combination of a nitrobenzyl group and a butoxybenzoate moiety. This combination imparts specific photochemical properties that are useful in applications requiring controlled release of active compounds upon exposure to light .

Properties

IUPAC Name

(3-nitrophenyl)methyl 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-2-3-11-23-17-9-7-15(8-10-17)18(20)24-13-14-5-4-6-16(12-14)19(21)22/h4-10,12H,2-3,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDFKMOVZZAJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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